2,4,5-Trihydroxybutyrophenone
Overview
Description
2,4,5-Trihydroxybutyrophenone is an organic compound with the molecular formula C10H12O4. It is known for its antioxidant properties and is used in various applications, including food preservation and industrial processes. The compound is characterized by the presence of three hydroxyl groups attached to a butyrophenone backbone, which contributes to its chemical reactivity and biological activity .
Scientific Research Applications
2,4,5-Trihydroxybutyrophenone has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential effects on cellular processes and as a model compound for understanding hydroxylation reactions in biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
Target of Action
Mode of Action
THBP acts as a substrate for these enzymes and undergoes oxidation to form red pigmented products. This suggests that THBP’s interaction with its targets leads to specific reaction outcomes, which can be useful in studying enzyme kinetics and reaction mechanisms.
Biochemical Pathways
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of THBP. For instance, it is recommended to handle THBP in a well-ventilated area to prevent concentration in hollows and sumps . Moreover, it is advised to avoid breathing dust, mist, or spray of THBP and to use protective clothing when risk of exposure occurs .
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
2,4,5-Trihydroxybutyrophenone plays a significant role in biochemical reactions due to its antioxidant properties
Cellular Effects
Some studies suggest that it may have genotoxic effects, as it has shown positive results in the Salmonella mutagenicity assay
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to act as an agonist of the acetylcholine receptor, facilitating the transmission of acetylcholine’s effects on the nervous system . This involves binding to the receptor and triggering a signaling cascade, resulting in the release of neurotransmitters like glutamate and GABA
Temporal Effects in Laboratory Settings
It is known to be a potent antioxidant in many applications . Long-term feeding tests on rats and dogs are underway with this compound, and after four months, there have been no apparent ill effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trihydroxybutyrophenone can be synthesized through several methods. One common approach involves the hydroxylation of butyrophenone derivatives. The reaction typically requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate hydroxylated products, which are then further oxidized to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are employed to facilitate the hydroxylation reactions. The process is carried out in large reactors under controlled temperature and pressure conditions to ensure optimal conversion rates and product purity .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trihydroxybutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding less reactive compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Dehydroxylated butyrophenones.
Substitution: Halogenated or alkylated butyrophenones.
Comparison with Similar Compounds
2,4,5-Trihydroxybutyrophenone can be compared with other similar compounds such as:
2,4,6-Trihydroxyacetophenone: Similar in structure but with different hydroxylation patterns, leading to variations in reactivity and biological activity.
2,4-Dihydroxybenzophenone: Lacks one hydroxyl group compared to this compound, resulting in different antioxidant properties.
2,5-Dihydroxybutyrophenone: Similar backbone but fewer hydroxyl groups, affecting its chemical and biological behavior
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4,5-trihydroxyphenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-3-7(11)6-4-9(13)10(14)5-8(6)12/h4-5,12-14H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUQARLMFOLRDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026232 | |
Record name | 2',4',5'-Trihydroxybutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026232 | |
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Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-tan solid; [HSDB] Slightly yellow powder; [MSDSonline], Solid | |
Record name | 2,4,5-Trihydroxybutyrophenone | |
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Record name | 1-(2,4,5-Trihydroxyphenyl)-1-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037177 | |
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Solubility |
VERY SLIGHTLY SOL IN WATER; SOL IN ALC & PROPYLENE GLYCOL | |
Record name | 2,4,5-TRIHYDROXYBUTYROPHENONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW-TAN CRYSTALS | |
CAS No. |
1421-63-2 | |
Record name | 2′,4′,5′-Trihydroxybutyrophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421-63-2 | |
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Record name | 2,4,5-Trihydroxybutyrophenone | |
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Record name | Thbp | |
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Record name | 1-Butanone, 1-(2,4,5-trihydroxyphenyl)- | |
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Record name | 2',4',5'-Trihydroxybutyrophenone | |
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Record name | 2',4',5'-trihydroxybutyrophenone | |
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Record name | 2,4,5-TRIHYDROXYBUTYROPHENONE | |
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Record name | 2,4,5-TRIHYDROXYBUTYROPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-(2,4,5-Trihydroxyphenyl)-1-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149-153 °C, 151 - 153 °C | |
Record name | 2,4,5-TRIHYDROXYBUTYROPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-(2,4,5-Trihydroxyphenyl)-1-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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